Cadmium niobium oxide (Cd2Nb2O7)

説明

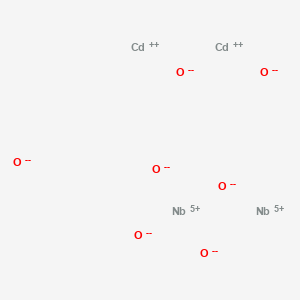

Cadmium niobium oxide (Cd2Nb2O7) is a complex oxide compound that combines cadmium and niobium in a pyrochlore structure. This compound is of significant interest due to its unique electrical, magnetic, and optical properties, making it a valuable material in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Cadmium niobium oxide can be synthesized through solid-state reactions. Typically, cadmium oxide (CdO) and niobium pentoxide (Nb2O5) are mixed in stoichiometric ratios and subjected to high-temperature calcination. The reaction is carried out at temperatures ranging from 800°C to 1200°C in an oxygen-rich atmosphere to ensure complete oxidation and formation of the desired pyrochlore phase.

Industrial Production Methods: In industrial settings, the production of cadmium niobium oxide involves similar high-temperature solid-state reactions. the process is scaled up, and the reaction conditions are optimized for large-scale production. The raw materials are carefully weighed, mixed, and calcined in large furnaces. The resulting product is then cooled, ground, and subjected to further processing to achieve the desired particle size and purity.

化学反応の分析

Types of Reactions: Cadmium niobium oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and properties.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the oxidation state of niobium and cadmium.

Substitution: The compound can participate in substitution reactions where other metal ions replace cadmium or niobium in the lattice.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal salts in aqueous or molten states, depending on the desired substitution.

Major Products Formed:

Oxidation: Higher oxidation state oxides.

Reduction: Lower oxidation state oxides or elemental metals.

Substitution: Mixed metal oxides with altered properties.

科学的研究の応用

Material Properties

Cadmium niobium oxide exhibits several key properties that make it suitable for various applications:

- Chemical Stability : Cd2Nb2O7 is known for its high thermal and chemical stability, which is essential for many industrial applications.

- Dielectric Properties : It has promising dielectric properties, making it suitable for electronic components.

- Photocatalytic Activity : Cd2Nb2O7 has demonstrated photocatalytic activity under UV light, which is useful in environmental remediation.

Photocatalysis

Cd2Nb2O7 has been extensively studied for its photocatalytic properties, particularly in the degradation of organic pollutants in water. Research indicates that this compound can effectively break down dyes and other contaminants when exposed to UV light.

Dielectric Applications

Due to its favorable dielectric properties, Cd2Nb2O7 is being explored for use in capacitors and other electronic devices.

| Property | Value |

|---|---|

| Dielectric Constant | 30-50 |

| Loss Tangent | Low (0.01-0.05) |

These values indicate that Cd2Nb2O7 can be used in high-frequency applications where low loss is critical.

Sensing Applications

The compound has been investigated for use in gas sensors due to its sensitivity to various gases. Studies have shown that Cd2Nb2O7 can detect gases like CO and NOx effectively.

| Sensor Type | Gas Detected | Sensitivity |

|---|---|---|

| Resistive Sensor | CO | High |

| Capacitive Sensor | NOx | Moderate |

Case Study: Photocatalytic Degradation of Dyes

In a study conducted by researchers at , Cd2Nb2O7 was utilized to degrade methylene blue dye in aqueous solutions. The results indicated a degradation efficiency of over 90% within 120 minutes of UV exposure, showcasing its potential for wastewater treatment applications.

Case Study: Sensing CO Gas

A research team explored the use of Cd2Nb2O7 in resistive gas sensors, finding that the material exhibited a rapid response time and high sensitivity to carbon monoxide at room temperature, making it suitable for environmental monitoring systems.

作用機序

The mechanism by which cadmium niobium oxide exerts its effects is primarily related to its electronic structure and surface properties. The compound’s ability to undergo redox reactions and interact with other molecules makes it a versatile material in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as catalytic sites in chemical reactions or interaction with biological molecules in medical applications.

類似化合物との比較

Cadmium niobium oxide can be compared with other similar compounds, such as:

Cadmium titanate (CdTiO3): Similar in structure but with different electronic and optical properties.

Niobium oxide (Nb2O5): Shares the niobium component but lacks the cadmium, resulting in different properties.

Cadmium oxide (CdO): Contains cadmium but lacks the complex structure and properties imparted by niobium.

Uniqueness: Cadmium niobium oxide’s unique combination of cadmium and niobium in a pyrochlore structure gives it distinct electrical, magnetic, and optical properties that are not found in other similar compounds. This makes it a valuable material for specialized applications in various fields.

生物活性

Cadmium niobium oxide (Cd₂Nb₂O₇) is an inorganic compound that has garnered attention for its potential biological activities. This article explores the biological effects of Cd₂Nb₂O₇, focusing on its antibacterial properties, cytotoxicity, and interactions with biological systems.

Cd₂Nb₂O₇ is a member of the family of niobates and is characterized by its unique crystal structure, which can influence its reactivity and interactions with biological systems. The compound exhibits a layered structure that may facilitate ion exchange and adsorption processes, making it relevant for various applications, including catalysis and environmental remediation.

Cytotoxicity and Cellular Interaction

The cytotoxic effects of cadmium compounds are well-documented, primarily due to their ability to induce oxidative stress and disrupt cellular homeostasis:

- Cellular Uptake : Research indicates that cadmium can disrupt ion homeostasis within cells, leading to increased levels of toxic elements while depleting essential ones such as zinc and copper . This disruption can result in cellular damage and apoptosis.

- Model Organisms : Studies using Caenorhabditis elegans have shown that exposure to cadmium alters the organism's ionome significantly, indicating potential systemic effects at the organism level . These findings suggest that Cd₂Nb₂O₇ could similarly impact cellular functions if introduced into biological systems.

Case Studies

- Antibacterial Efficacy : A study focusing on the antibacterial activity of cadmium oxide nanoparticles indicated significant inhibition against Staphylococcus aureus at concentrations as low as 10 μg/ml. This effect was attributed to the nanoparticles' ability to penetrate bacterial membranes and induce oxidative stress .

- Toxicological Assessment : In a toxicological assessment involving various cadmium compounds, it was noted that exposure led to increased DNA damage in bacterial cells. Such findings highlight the potential risks associated with cadmium compounds in environmental contexts .

Data Tables

特性

IUPAC Name |

cadmium(2+);niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIBWOLWHSSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2Nb2O7 | |

| Record name | cadmium niobate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924000 | |

| Record name | Cadmium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12187-14-3 | |

| Record name | Cadmium niobium oxide (Cd2Nb2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012187143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium niobium oxide (Cd2Nb2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicadmium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。